Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridin-2-yl substituent at position 3 and an ethyl thioacetate group at position 6.
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-7-6-11-16-17-14(19(11)18-12)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVACOVQRJANGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the triazolopyridazine core .
Scientific Research Applications
Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The triazolopyridazine core is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituents on the Triazolo-Pyridazine Core
Target Compound :
- Compound E-4b (): Position 3: 3,5-Dimethylpyrazole. Position 6: Propenoic acid derivative. Properties: Higher melting point (253–255°C) due to polar carboxylic acid group .
Ester vs. Amide Derivatives
- Ethyl 2-((8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (Compound 16, ): Core: Thieno-triazolopyrimidine instead of triazolopyridazine. Yield: 67%, purity >95%.
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate () :
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple pharmacophores, which contributes to its biological activity. The molecular formula is , and it has a molar mass of approximately 286.34 g/mol. The presence of the triazole and pyridazine rings is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂S |
| Molar Mass | 286.34 g/mol |
| Density | 1.46 g/cm³ (predicted) |
| pKa | 12.22 (predicted) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens .
Anticancer Potential
The compound has also shown promise as an anticancer agent . Studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it was found to inhibit c-Met kinase activity, which is crucial in many cancers . The cytotoxicity of this compound was evaluated against several cancer cell lines, revealing IC50 values indicative of significant activity:
- A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM
The mechanism of action involves the compound's ability to bind to the active sites of enzymes and receptors, thereby inhibiting their activity. This interaction can block signaling pathways that promote cell growth and survival, leading to apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these pathogens, suggesting potent antibacterial activity .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer properties of this compound against various cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .
Comparative Analysis with Similar Compounds
This compound can be compared with other triazolopyridazine derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Significant (IC50 values < 3 µM) | MIC = 32 µg/mL |
| 7-(1,1-Dimethylethyl)-6-(2-fluorophenyl)... | Moderate | Low |
| Fexolinetant | High | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
